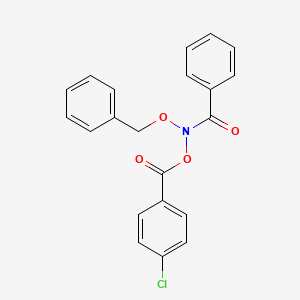
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine: is a complex organic compound with a unique structure that includes multiple ethoxyethoxy groups and a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of diglycolic anhydride with ethoxyethanol under controlled conditions to form the desired ethoxyethoxy groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine involves its interaction with specific molecular targets. The ethoxyethoxy groups and silicon atom play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diglycolic anhydride: A related compound used in similar synthetic routes.
Ethoxyethanol derivatives: Compounds with similar ethoxyethoxy groups.
Uniqueness
What sets 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine apart is its unique combination of ethoxyethoxy groups and a silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88127-82-6 |
|---|---|
Molekularformel |
C31H59NO12Si |
Molekulargewicht |
665.9 g/mol |
IUPAC-Name |
1-[3-aminopropyl-bis[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]silyl]dodecane-1,4,7,10-tetrone |
InChI |
InChI=1S/C31H59NO12Si/c1-4-28(33)8-9-29(34)10-11-30(35)12-13-31(36)45(27-7-14-32,43-25-23-41-21-19-39-17-15-37-5-2)44-26-24-42-22-20-40-18-16-38-6-3/h4-27,32H2,1-3H3 |
InChI-Schlüssel |
LYWVREINLLWWJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)[Si](CCCN)(OCCOCCOCCOCC)OCCOCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


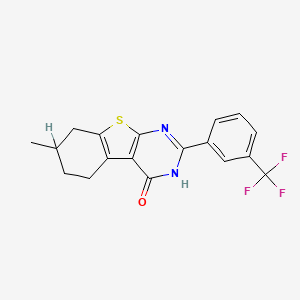
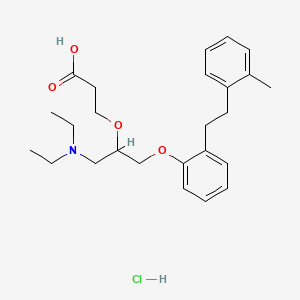
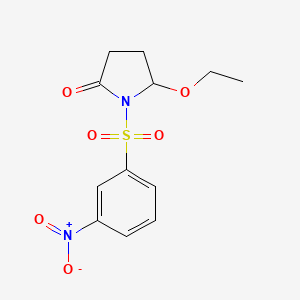
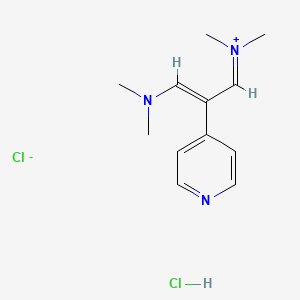

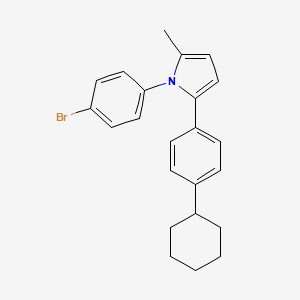

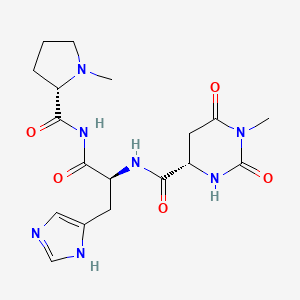
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
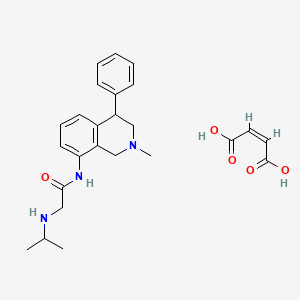
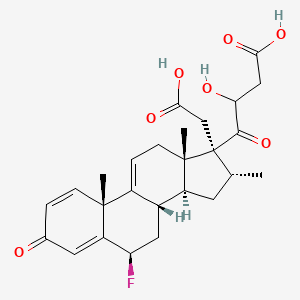

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
